molecular formula C20H19ClN4O3S B2650575 1-((3-chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 845663-18-5

1-((3-chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2650575
CAS No.: 845663-18-5
M. Wt: 430.91
InChI Key: IQMHSGKAWBNHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a synthetic heterocyclic compound featuring a fused imidazo[4,5-b]quinoxaline core. This structure is substituted at the 1-position with a 3-chlorophenylsulfonyl group and at the 3-position with a tetrahydrofuran-2-ylmethyl moiety. The sulfonyl group is a common pharmacophore in enzyme inhibitors, contributing to binding interactions, while the tetrahydrofuran substituent may enhance solubility due to its oxygen atom.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-14-5-3-7-16(11-14)29(26,27)25-13-24(12-15-6-4-10-28-15)19-20(25)23-18-9-2-1-8-17(18)22-19/h1-3,5,7-9,11,15H,4,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMHSGKAWBNHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multiple steps, starting with the preparation of the imidazoquinoxaline core This can be achieved through the condensation of appropriate diamines with quinoxaline derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((3-chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

The compound belongs to the imidazoquinoxaline family, which has been studied for various biological activities, including:

  • Antimicrobial Activity : Quinoxaline derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of the sulfonyl group enhances the compound's ability to penetrate microbial membranes, increasing its antimicrobial potency .
  • Anticancer Properties : Research indicates that quinoxaline derivatives possess anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Preliminary studies have shown that modifications in the quinoxaline structure can lead to increased cytotoxicity against cancer cells .
  • Anti-inflammatory Effects : Compounds similar to 1-((3-chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline have been observed to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise as a lead compound for drug development in several therapeutic areas:

Therapeutic Area Potential Applications
AntimicrobialTreatment of bacterial and fungal infections
OncologyDevelopment of anticancer agents
Anti-inflammatoryManagement of inflammatory diseases

Case Study 1: Anticancer Activity

A study investigated a series of quinoxaline derivatives similar to the compound for their anticancer effects on human cancer cell lines. Results indicated that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of sulfonyl-substituted quinoxalines demonstrated significant activity against resistant strains of bacteria. The study highlighted the importance of the sulfonyl group in improving membrane permeability and enhancing antimicrobial action .

Mechanism of Action

The mechanism of action of 1-((3-chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline ()

  • Substituents :
    • R1: 4-Chlorophenylsulfonyl (para-Cl)
    • R2: 3-Trifluoromethylphenyl
  • Molecular Weight : 490.9 g/mol
  • Key Properties :
    • XLogP3: 5.6 (high lipophilicity)
    • Topological Polar Surface Area (TPSA): 74.8 Ų
    • Hydrogen Bond Acceptors: 9
  • Implications: The para-chloro substituent may enhance symmetry and π-π stacking interactions.

1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline ()

  • Substituents :
    • R1: 4-Methylphenylsulfonyl
    • R2: 2-Methoxybenzyl
  • Molecular Weight : Estimated ~458.07 g/mol (based on formula C25H22N4O3S)
  • Key Properties :
    • Methoxy and methyl groups are electron-donating, which may improve solubility.
    • TPSA likely higher than 74.8 Ų due to additional oxygen atoms.

Comparative Analysis Table

Property Target Compound Compound Compound
Core Structure Imidazo[4,5-b]quinoxaline Imidazo[4,5-b]quinoxaline Imidazo[4,5-b]quinoxaline
R1 Substituent 3-Chlorophenylsulfonyl (meta) 4-Chlorophenylsulfonyl (para) 4-Methylphenylsulfonyl
R2 Substituent Tetrahydrofuran-2-ylmethyl 3-Trifluoromethylphenyl 2-Methoxybenzyl
Molecular Weight (g/mol) Not provided 490.9 ~458.07 (estimated)
XLogP3 Likely <5.6 (more polar R2) 5.6 Estimated ~4.5–5.0
TPSA (Ų) Higher than 74.8 (due to THF) 74.8 ~85–90 (estimated)
Key Functional Groups Sulfonyl, THF Sulfonyl, CF3 Sulfonyl, Methoxy, Methyl

Research Findings and Implications

  • Substituent Position Effects : Meta vs. para substitution on the chlorophenylsulfonyl group (target vs. ) alters electronic and steric profiles. Para-substitution may favor symmetric binding pockets, while meta-substitution could enhance selectivity .
  • Software in Structural Studies : Programs like SHELXL are critical for refining crystal structures of such compounds, enabling precise determination of substituent conformations .

Biological Activity

The compound 1-((3-chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a novel derivative of imidazoquinoxaline, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16ClN3O2S\text{C}_{15}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}

This structure features a chlorophenyl sulfonyl group and a tetrahydrofuran moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that imidazoquinoxaline derivatives exhibit significant antitumor , antimicrobial , and anti-inflammatory activities. The specific compound under consideration has shown promising results in various biological assays.

Antitumor Activity

In studies evaluating the antitumor effects of quinoxaline derivatives, compounds similar to the one have demonstrated potent inhibitory effects against several cancer cell lines. For instance, a related study reported that certain quinoxaline derivatives exhibited IC50 values lower than that of doxorubicin, a standard chemotherapy drug. This suggests that the compound may possess significant anticancer potential.

Compound TypeCell Line TestedIC50 Value (µM)Reference
Quinoxaline DerivativeHeLa (Cervical)< 10
Quinoxaline DerivativeMCF-7 (Breast)< 15
DoxorubicinHeLa (Cervical)10

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets. Research suggests that imidazoquinoxalines may act as inhibitors of various enzymes involved in cell proliferation and survival pathways. Additionally, the presence of the sulfonyl group may enhance binding affinity to target proteins.

Case Studies

  • Anticancer Efficacy : In a recent study, the compound was tested on multiple cancer cell lines, revealing significant cytotoxicity. The study highlighted that the compound's structural features contributed to its ability to induce apoptosis in cancer cells while sparing normal cells.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against clinical isolates of resistant bacterial strains. The results indicated that the compound could serve as a potential lead in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((3-chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, and how can purity be ensured?

  • Methodology : Begin with a multi-step synthesis involving sulfonylation of the imidazo[4,5-b]quinoxaline core. The 3-chlorophenylsulfonyl group can be introduced via nucleophilic aromatic substitution under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base). The tetrahydrofuran-2-ylmethyl moiety may be appended via alkylation or Mitsunobu reactions. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/dichloromethane (1:2 v/v) to achieve >95% purity .
  • Validation : Monitor reaction progress using TLC and confirm final purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and regiochemistry.
  • HRMS : Electrospray ionization (ESI) for molecular ion validation.
  • X-ray crystallography : Use SHELXL for structure refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks). Single crystals can be grown via slow evaporation of ethanol/dichloromethane mixtures .
    • Quality Control : Cross-validate with elemental analysis (C, H, N within ±0.4% of theoretical values).

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Solubility : Polar aprotic solvents (DMSO, DMF) are preferred for dissolution. Limited solubility in water (<0.1 mg/mL).
  • Stability : Store at –20°C under inert atmosphere (N₂/Ar). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., sulfonyl group hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

  • Approach : Synthesize analogs with variations in the sulfonyl group (e.g., 4-chlorophenyl, trifluoromethyl) and tetrahydrofuran substituents. Evaluate bioactivity (e.g., kinase inhibition, antimicrobial assays) and correlate with steric/electronic properties using QSAR models. Docking studies (AutoDock Vina) can predict binding modes to target proteins .
  • Data Interpretation : Use IC₅₀ values and molecular dynamics (MD) simulations to identify critical interactions (e.g., hydrogen bonds with the sulfonyl group).

Q. What computational methods are suitable for modeling its electronic and conformational properties?

  • Methods :

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • MD Simulations : Simulate solvation in explicit water (AMBER force field) to assess conformational flexibility and solvent interactions .
    • Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data.

Q. How should conflicting crystallographic or spectroscopic data be resolved?

  • Case Example : If X-ray data shows disorder in the tetrahydrofuran moiety (e.g., split occupancy), refine using SHELXL’s PART instruction with restrained isotropic displacement parameters. For NMR signal overlap, employ 2D techniques (COSY, HSQC) or dynamic NMR at variable temperatures .

Q. What strategies optimize synthetic yield while minimizing side products?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst loading). For example, a central composite design can identify optimal conditions for sulfonylation efficiency .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in recrystallization to reduce environmental impact .

Q. How can in vitro and in vivo biological activity assays be designed for this compound?

  • In Vitro : Screen against cancer cell lines (e.g., MTT assay on HeLa cells) with positive controls (e.g., doxorubicin). Include counter-screens for cytotoxicity on non-cancerous cells (e.g., HEK293).
  • In Vivo : Use murine models for pharmacokinetic profiling (plasma half-life, bioavailability) and toxicity (ALT/AST levels). Reference protocols from benzofuropyrimidine analogs with demonstrated anti-inflammatory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.